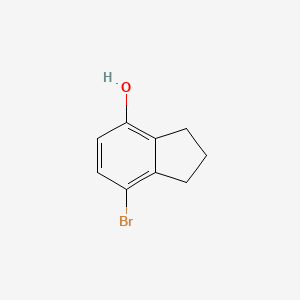

7-Bromo-2,3-dihydro-1h-inden-4-ol

Description

BenchChem offers high-quality 7-Bromo-2,3-dihydro-1h-inden-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3-dihydro-1h-inden-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H9BrO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 |

InChI Key |

ULQUUPKPWNNTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 7-Bromo-2,3-dihydro-1h-inden-4-ol?

An In-depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Indanols

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a bromine atom and a hydroxyl group, as seen in 7-Bromo-2,3-dihydro-1H-inden-4-ol, creates a versatile intermediate with significant potential for further functionalization. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Simultaneously, the phenolic hydroxyl group offers a site for etherification, esterification, or can modulate the electronic properties of the aromatic ring, influencing biological activity. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this valuable building block.

Physicochemical and Structural Properties

7-Bromo-2,3-dihydro-1H-inden-4-ol, identified by CAS Number 38998-15-1 , is a substituted indanol.[1] Its core structure consists of a fused benzene and cyclopentane ring system, functionalized with a bromine atom at the 7-position and a hydroxyl group at the 4-position.

Core Chemical Data

A summary of the fundamental chemical properties is presented below. While specific experimental data for properties like melting and boiling points are not widely published, data from closely related isomers and precursors are included for comparative context.

| Property | Value / Information | Source / Note |

| IUPAC Name | 7-Bromo-2,3-dihydro-1H-inden-4-ol | - |

| Synonyms | 7-Bromoindan-4-ol | [1] |

| CAS Number | 38998-15-1 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature. | Inferred from related compounds like 4-Bromo-7-hydroxy-1-indanone (solid)[2] and 4-Bromo-2,3-dihydro-1H-inden-1-ol (solid or viscous liquid).[3] |

| Melting Point | Not reported. For comparison, the related ketone, 4-Bromo-7-hydroxy-1-indanone, has a melting point of 144-148 °C.[2] | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Low solubility in water is predicted. | General property of phenolic bromo-aromatic compounds. |

| InChI Key | Information not readily available in searched sources. | - |

Synthesis and Reaction Chemistry

While a specific, peer-reviewed synthesis protocol for 7-Bromo-2,3-dihydro-1H-inden-4-ol is not prominently documented, its synthesis can be logically inferred from established routes for related indanones and indanols. A common and effective strategy involves the reduction of a corresponding indanone precursor.

Proposed Synthetic Workflow

A plausible and efficient route starts from the commercially available 4-hydroxy-1-indanone, proceeds through regioselective bromination, and concludes with the reduction of the ketone.

Caption: Proposed synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on standard organic chemistry transformations for analogous structures.

Step 1: Synthesis of 7-Bromo-4-hydroxy-1-indanone (Precursor)

-

Reaction Setup: To a solution of 4-hydroxy-1-indanone (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add a brominating agent. N-Bromosuccinimide (NBS) (1.0-1.1 eq) is a common choice for regioselective aromatic bromination. The hydroxyl group at position 4 directs the electrophilic substitution to the ortho and para positions. Steric hindrance from the fused ring favors bromination at the 7-position.

-

Execution: The reaction is typically run at room temperature or with gentle heating (40-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved via recrystallization from a solvent system like ethanol/water to yield 7-Bromo-4-hydroxy-1-indanone.

Step 2: Synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol (Target Compound)

-

Reaction Setup: Dissolve the 7-Bromo-4-hydroxy-1-indanone precursor (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Execution: Cool the solution in an ice bath (0 °C). Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. The ketone at the 1-position is reduced to the corresponding secondary alcohol.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final compound.

Spectroscopic Characterization (Predicted)

No specific spectral data has been published for this compound. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be typical for ortho-coupling (J ≈ 7-9 Hz).

-

Benzylic Protons (C1-H and C3-H): The proton at C1 (CH-OH) would likely appear as a triplet or multiplet. The two protons at C3 would appear as a triplet. These aliphatic protons attached to the indane core would be expected in the δ 2.5-3.5 ppm range.

-

Aliphatic Protons (C2-H₂): The two protons at C2 would likely appear as a multiplet (quintet or sextet) in the δ 1.9-2.5 ppm range.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, which is exchangeable with D₂O. Its chemical shift can vary widely depending on concentration and solvent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C7) would be shifted upfield compared to the others, while the carbon bearing the hydroxyl group (C4) would be shifted significantly downfield.

-

Aliphatic Carbons: Three signals are expected in the aliphatic region (δ 20-75 ppm), corresponding to C1, C2, and C3. The C1 carbon (bearing the alcohol) would be the most downfield of the three.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 212 and 214 (for ⁷⁹Br and ⁸¹Br isotopes).

Applications and Biological Relevance

While direct biological studies on 7-Bromo-2,3-dihydro-1H-inden-4-ol are scarce, its structural motifs are present in compounds of significant pharmacological interest.

Role as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile intermediate. Indanones and their derivatives are crucial precursors in the synthesis of drugs for various conditions. For instance, related indanone structures serve as the backbone for antidepressants and are key intermediates for anti-Parkinson's drugs like rasagiline.[4] The 7-bromo-indazole scaffold, structurally related, is used in the synthesis of Lenacapavir, a potent anti-HIV agent.[5]

Caption: Potential synthetic utility and target areas for derivatives.

Predicted Biological Profile

-

Antimicrobial and Antioxidant Activity: Polyphenolic compounds, including those with halogen substituents, often exhibit antimicrobial and antioxidant properties.[6][7] The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant activity.[8]

-

Enzyme Inhibition: The indazole ring system, a close bioisostere of the indane core, is found in many enzyme inhibitors, including those targeting kinases and lactoperoxidase.[9][10] This suggests that derivatives of 7-Bromo-2,3-dihydro-1H-inden-4-ol could be explored as inhibitors for various enzymatic targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Bromo-2,3-dihydro-1H-inden-4-ol is not available. However, based on data from analogous bromo-aromatic and phenolic compounds, the following precautions should be observed.

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

References

-

PubChem. 7-Bromo-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

-

PubChemLite. 4-bromo-7-hydroxy-1-indanone (C9H7BrO2). Retrieved from [Link]

-

Filo. (2025, December 1). Problem 85 Given the following spectroscopic data.... Retrieved from [Link]

-

Scribd. 1H NMR Analysis of Compound 7. Retrieved from [Link]

-

ResearchGate. (2025, August 9). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PMC. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. Antimicrobial Activities of Natural Bioactive Polyphenols. Retrieved from [Link]

-

Taylor & Francis. Indazole – Knowledge and References. Retrieved from [Link]

-

PMC. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Retrieved from [Link]

-

Semantic Scholar. Evaluation of Invitro and Invivo Antioxidant Activity of Oscillatoria annae. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Composition, antimicrobial and antioxidant activities of seven essential oils from the North American boreal forest. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-7-hydroxy-1-indanone 97 81945-13-3 [sigmaaldrich.com]

- 3. 4-Bromo-2,3-dihydro-1H-inden-1-ol | 16657-10-6 [sigmaaldrich.com]

- 4. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ispub.com [ispub.com]

- 9. nbinno.com [nbinno.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-4-ol: Structure, Properties, and Synthetic Considerations

Introduction

The indan (2,3-dihydro-1H-indene) scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional molecules. Its rigid, bicyclic framework provides a valuable platform for the precise spatial orientation of functional groups. This guide focuses on a specific, functionalized derivative, 7-Bromo-2,3-dihydro-1H-inden-4-ol, a versatile building block whose utility stems from its distinct reactive sites: a phenolic hydroxyl group and an aryl bromide. This document provides an in-depth analysis of its chemical identity, proposes a logical synthetic pathway grounded in established chemical principles, and discusses its potential applications for researchers and professionals in drug development.

Core Molecular Identity

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic and biological systems.

IUPAC Name and Synonyms

-

IUPAC Name : 7-Bromo-2,3-dihydro-1H-inden-4-ol

-

Common Synonyms : 7-Bromoindan-4-ol[1]

Chemical Structure Analysis

The molecule consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene core. A hydroxyl (-OH) group is substituted at the C4 position of the aromatic ring, rendering the molecule a phenol. A bromine (-Br) atom is located at the C7 position, adjacent to the ring fusion. The presence of these two functional groups on the aromatic portion of the scaffold dictates its reactivity and potential for further elaboration.

Sources

An In-depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,3-dihydro-1H-inden-4-ol, a substituted indanol, represents a potentially valuable building block in medicinal chemistry and organic synthesis. Its rigid, bicyclic core, functionalized with both a bromine atom and a hydroxyl group, offers multiple avenues for synthetic diversification, making it an attractive scaffold for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, key properties, and potential synthetic strategies, while also addressing its applications and safety considerations.

Compound Identification and Core Properties

The fundamental identification and physicochemical properties of 7-Bromo-2,3-dihydro-1H-inden-4-ol are summarized below. Accurate identification is paramount for experimental reproducibility and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | 7-Bromo-2,3-dihydro-1H-inden-4-ol | - |

| Synonyms | 7-Bromoindan-4-ol | |

| CAS Number | 38998-15-1 | |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Chemical Structure |  | ChemScene |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for 7-Bromo-2,3-dihydro-1H-inden-4-ol are not extensively documented in readily available literature, its structure suggests plausible synthetic pathways rooted in established organic chemistry principles. A logical retrosynthetic analysis points towards the construction of the indanol framework from a suitably substituted aromatic precursor.

A potential synthetic approach could involve the Friedel-Crafts acylation of a brominated aromatic compound, followed by cyclization and subsequent reduction of the resulting indanone. The choice of starting materials and reagents is critical to ensure the desired regioselectivity for the bromine and hydroxyl substituents.

Below is a conceptual workflow for the synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol.

Caption: Conceptual workflow for the synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 7-Bromo-2,3-dihydro-1H-inden-4-ol is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the five-membered ring, and the proton of the hydroxyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule, with the carbon bearing the hydroxyl group and the brominated carbon appearing in characteristic chemical shift ranges.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (213.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, as well as absorptions corresponding to C-H and C-C bonds in the aromatic and aliphatic parts of the molecule.

Applications in Research and Drug Development

The indanone and indanol scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1] The presence of a bromine atom on the aromatic ring of 7-Bromo-2,3-dihydro-1H-inden-4-ol provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Potential areas of application for derivatives of this compound could include:

-

Kinase Inhibitors: The indane framework can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer therapy.

-

Central Nervous System (CNS) Agents: Modified indane derivatives have been explored for their activity on CNS targets.

-

Antimicrobial Agents: Brominated phenols and related compounds have been investigated for their antimicrobial properties.

The hydroxyl group can be used as a point of attachment for various pharmacophores or can be modified to modulate the pharmacokinetic properties of a potential drug candidate.

Safety and Handling

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.[2]

In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.

References

-

PubChem. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Product Center. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-2,3-dihydro-1h-inden-1-ol. Retrieved from [Link]

-

Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link]

-

ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A Synthesis for 4-Bromo-7-methoxyhydrindene. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

-

ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.

-

PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity and Activation of Defense Genes in Plants by Natural Extracts: Toward Sustainable Plant Health Management. Retrieved from [Link]

-

PMC. (2022, October 28). Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants. Retrieved from [Link]

-

Molecules. (2023, March 27). Chemical Composition, Antioxidant and Antibacterial Activities and Acute Toxicity of Cedrus atlantica, Chenopodium ambrosioides and Eucalyptus camaldulensis Essential Oils. Retrieved from [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

ResearchGate. (2015, February). Composition, antimicrobial and antioxidant activities of seven essential oils from the North American boreal forest. Retrieved from [Link]

-

YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

-

Revista Mexicana de Ciencias Pecuarias. (n.d.). Phytochemical profile, antimicrobial and antioxidant activity of extracts of Gnaphalium oxyphyllum and Euphorbia maculata native. Retrieved from [Link]

Sources

Methodological & Application

Use of brominated compounds in the synthesis of pharmaceutical intermediates.

Application Note: Strategic Implementation of Brominated Intermediates in Pharmaceutical Synthesis

Abstract

Bromine introduces a unique balance of reactivity and selectivity, making it a cornerstone in the synthesis of pharmaceutical intermediates.[1] Unlike chlorine, bromine’s lower bond dissociation energy allows for facile radical substitution; unlike iodine, it offers greater atom economy and stability. This guide provides a technical roadmap for selecting brominating agents, executing regioselective benzylic bromination (Wohl-Ziegler), and utilizing the resulting intermediates in palladium-catalyzed cross-coupling (Suzuki-Miyaura). Special emphasis is placed on process safety during scale-up, particularly regarding the thermal hazards of N-bromosuccinimide (NBS).

Part 1: Strategic Selection of Brominating Agents

The choice of brominating agent dictates the reaction pathway (radical vs. electrophilic) and the impurity profile. While elemental bromine (

Table 1: Comparative Analysis of Common Brominating Agents

| Reagent | Active Species | Primary Mechanism | Atom Economy | Key Application |

| Bromine ( | Electrophilic Addition / Substitution | High (100% if HBr recycled) | Alkenes, activated aromatics (phenols).[2] Difficult to handle on scale. | |

| N-Bromosuccinimide (NBS) | Radical Substitution (Wohl-Ziegler) | Low (45%) | Allylic/Benzylic bromination. Industry standard for high selectivity. | |

| DBDMH | Electrophilic / Radical | Medium (55%) | Cost-effective alternative to NBS; releases 2 eq. of Br per mole. | |

| HBr / | Oxidative Bromination | High (Green Chem) | "Green" bromination; avoids solid waste but requires handling peroxides. |

Part 2: Application Note A — Regioselective Benzylic Bromination

Objective: Selective functionalization of a benzylic carbon to generate a pharmacophore precursor.

Mechanism: The Wohl-Ziegler reaction.[3] A radical chain mechanism where NBS provides a low, steady concentration of

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoate

1. Reagents & Setup:

-

Substrate: Methyl 4-methylbenzoate (10.0 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq). Note: Recrystallize NBS from water if yellow/degraded.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.5 mmol, 5 mol%) or Benzoyl Peroxide (BPO).

-

Solvent: Trifluorotoluene (PhCF

) or Acetonitrile (MeCN). Note:

2. Procedure:

-

Charging: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substrate and solvent (0.5 M concentration).

-

Reagent Addition: Add NBS and AIBN.

-

Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (a radical scavenger).

-

Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the denser NBS solid disappears and lighter succinimide floats to the surface.

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.

-

Work-up: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[4]

-

Purification: Concentrate the filtrate. If necessary, purify via silica plug filtration (Hexanes/EtOAc) to remove trace succinimide.

3. Critical Process Control (Self-Validation):

-

Colorimetric Check: The reaction mixture should transition from a suspension of heavy white solid (NBS) to a floating crust (succinimide). A persistent yellow color indicates free

accumulation, suggesting the chain reaction has stalled.

Visual Workflow: Wohl-Ziegler Bromination

Figure 1: Decision logic and workflow for benzylic bromination using NBS.

Part 3: Application Note B — Palladium-Catalyzed Cross-Coupling

Objective: Utilization of the brominated intermediate to form a C-C bond (Biaryl synthesis). Context: Aryl/Benzyl bromides are the "Goldilocks" electrophiles for Suzuki-Miyaura coupling—more reactive than chlorides and more stable/affordable than iodides.

Experimental Protocol: Suzuki-Miyaura Coupling

1. Reagents:

-

Electrophile: Aryl/Benzyl Bromide (from Part 2) (1.0 eq).

-

Nucleophile: Aryl Boronic Acid (1.2 eq).

-

Catalyst:

(3 mol%). Rationale: Robust against air/moisture compared to -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio). Rationale: Water is essential to activate the boronic acid via formation of the boronate species.

2. Procedure:

-

Assembly: In a reaction vial, combine the bromide, boronic acid, base, and catalyst.

-

Solvent Addition: Add the Dioxane/Water mixture.

-

Inertion: Seal the vial and purge with nitrogen/argon for 5 minutes.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Quench: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

-

Scavenging: If Pd residue is high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

Mechanistic Pathway

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the brominated intermediate.

Part 4: Safety & Industrial Scalability

Scaling up bromination reactions introduces thermal and chemical hazards that are negligible on the milligram scale.

1. The NBS/DMF Hazard While DMF is a common solvent for NBS due to solubility, it poses a severe safety risk.[1]

-

Risk: NBS and DMF can undergo a violent, exothermic decomposition ("runaway reaction") at temperatures as low as 80°C.

-

Mitigation: Avoid DMF for NBS reactions on scale. Use Acetonitrile or PhCF

. If a polar aprotic solvent is required, strictly control temperature <50°C and use extensive safety calorimetry (DSC/ARC) data before scaling.

2. Corrosivity Management

-

Equipment: Bromine vapors and HBr byproducts are highly corrosive to stainless steel (SS316).

-

Protocol: For pilot-plant scale (>1 kg), use Hastelloy or glass-lined reactors. Scrubbers containing 10% NaOH or Sodium Thiosulfate must be connected to the reactor vent to neutralize HBr off-gassing.

References

-

Wohl-Ziegler Mechanism & NBS Safety: Guan, M., et al. (2021).[5][6][7] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [Link][6]

-

Suzuki-Miyaura Protocols: Yoneda Labs. (2024).[8][9] "Suzuki-Miyaura Cross-Coupling: Practical Guide." [Link]

-

Green Bromination Reviews: Eissen, M., & Lenoir, D.[10] (2008).[10] "Electrophilic Bromination of Alkenes: Environmental Health and Safety." Chemistry – A European Journal. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. espublisher.com [espublisher.com]

- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]

- 7. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Bromination - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol

Welcome to the technical support guide for the synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Overview & Core Challenges

The synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol is typically achieved via a two-step sequence starting from 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane). The overall pathway involves:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-methoxyindane.

-

Demethylation: Cleavage of the methyl ether to yield the target phenolic compound.

While conceptually straightforward, achieving a high yield requires careful control over reaction conditions to address two primary challenges:

-

Regioselectivity during the bromination step.

-

Efficiency and clean conversion during the harsh demethylation step.

This guide will dissect each stage, providing actionable solutions to common experimental pitfalls.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Electrophilic Bromination of 4-Methoxyindane

Question: My bromination reaction is giving a low yield of the desired 7-bromo isomer and multiple other products. What's going wrong?

Answer: This is a classic regioselectivity and over-reaction issue. The methoxy group is a strong ortho-, para-director, activating positions 5 and 7 for electrophilic substitution. Steric hindrance from the fused ring slightly disfavors the 5-position, but a mixture is common without optimized conditions.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Over-bromination | The product, 7-bromo-4-methoxyindane, is still activated towards further bromination, leading to di-brominated byproducts. | Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |

| Poor Regioselectivity | The electronic directing effects of the methoxy group are strong for both the 5- and 7-positions, leading to a mixture of regioisomers. | Solvent Choice: Non-polar solvents like CCl₄ or CH₂Cl₂ are standard. Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can sometimes improve selectivity.[1] |

| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of bromine, which can help minimize over-reaction.[2] | If using Br₂, consider switching to NBS. If using NBS, ensure it is of high purity and the reaction is shielded from light to prevent radical side reactions. |

Pro-Tip: To confirm the regiochemistry, use 2D NMR techniques like NOESY. A correlation between the proton at the 5-position and the adjacent CH₂ group of the indane ring can help distinguish between the 5-bromo and 7-bromo isomers.

Step 2: Demethylation with Boron Tribromide (BBr₃)

Question: My demethylation with BBr₃ is incomplete or results in a very low yield after workup. How can I improve this critical step?

Answer: Demethylation of aryl methyl ethers using BBr₃ is highly effective but extremely sensitive to reaction conditions, particularly moisture.[3][4] Incomplete reactions and product degradation during workup are the most common failure points.

The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group.[5]

Troubleshooting Flowchart for BBr₃ Demethylation

Caption: Troubleshooting decision tree for the BBr₃ demethylation step.

Frequently Asked Questions (FAQs)

Q1: Are there any alternatives to BBr₃ for the demethylation step? Yes, while BBr₃ is highly effective for cleaving aryl methyl ethers, its toxicity and reactivity are significant drawbacks.[3] Other reagents can be used, although they often require harsher conditions:

-

HBr in Acetic Acid: A classic method, but requires high temperatures and can lead to side reactions.[6]

-

Iodocyclohexane in DMF: This method generates HI in situ under milder conditions than traditional HI-based methods.[3]

-

Thiolates: Reagents like sodium dodecanethiolate in a polar aprotic solvent can cleave methyl ethers, but may require higher temperatures.

Q2: How can I effectively purify the final product, 7-Bromo-2,3-dihydro-1H-inden-4-ol? The final product is a solid phenol. The primary purification methods are column chromatography and recrystallization.[7]

-

Column Chromatography: This is the most reliable method for removing regioisomers and other byproducts. A silica gel column with a hexane/ethyl acetate solvent system is a good starting point.

-

Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) can be a highly effective and scalable purification method.

Q3: What are the critical safety precautions when working with Boron Tribromide (BBr₃)? BBr₃ is highly toxic, corrosive, and reacts violently with water to produce HBr gas.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent exposure to moisture.

Q4: Can this synthesis be performed on a large scale? Yes, but scaling up requires careful consideration of thermal management. The BBr₃ reaction and the subsequent quenching are highly exothermic. For large-scale synthesis, a jacketed reactor with controlled, slow addition of reagents and efficient cooling is essential to maintain a safe and controlled reaction.[8]

Detailed Experimental Protocols

These are generalized protocols and should be adapted based on laboratory safety standards and preliminary small-scale experiments.

Protocol 1: Synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-indene

-

Preparation: Dissolve 4-methoxy-2,3-dihydro-1H-indene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled solution of the starting material over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., 10:1 Hexane:EtOAc). The reaction is typically complete within 1-3 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 7-bromo isomer.

Protocol 2: Synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol

-

Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the purified 7-bromo-4-methoxy-2,3-dihydro-1H-indene (1.0 eq) in anhydrous CH₂Cl₂.

-

Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of BBr₃ (1.5-2.0 eq, 1M in CH₂Cl₂) dropwise via syringe. A color change is typically observed.

-

Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.[9] Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture back down to 0°C. CAREFULLY and SLOWLY quench the reaction by the dropwise addition of methanol, followed by the slow addition of water. This process is highly exothermic.

-

Isolation: Transfer the mixture to a separatory funnel and extract three times with CH₂Cl₂ or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization or by flash column chromatography on silica gel.

References

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(33), 7460–7467. Available at: [Link]

-

Rinesch, T., & Hettegger, H. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9069-9102. Available at: [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. Available at: [Link]

-

Semantic Scholar. Demethylation of aryl methyl ethers by boron tribromide. Available at: [Link]

-

ResearchGate. Optimization for the bromination step. Available at: [Link]

-

PubChem. 4-methoxy-2,3-dihydro-1H-indene. Available at: [Link]

-

Taylor & Francis Online. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(4), 1066-1076. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available at: [Link]

-

Wang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. How To Run A Reaction [chem.rochester.edu]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Common side reactions in the synthesis of brominated indanols.

Current Status: ● Operational Ticket Queue: Low Agent: Senior Application Scientist

Welcome to the Indanol Synthesis Support Hub

You are likely here because your synthesis of brominated indanols (e.g., 5-bromoindan-1-ol or 2-bromoindan-1-ol) has yielded unexpected impurities, oils instead of solids, or complex isomeric mixtures.

Brominated indanols are deceptive. While they appear to be simple benzylic alcohols, they possess a "Benzylic Trigger" —a high propensity to dehydrate to indenes or form ethers during standard workups. Furthermore, the position of the bromine atom (Ring vs. Alpha) completely dictates the synthetic strategy and the associated side-reaction profile.

Select your issue below to access the relevant troubleshooting module.

Quick Triage: What is your target?

-

Target A: Ring-Brominated Indanol (e.g., 5-bromoindan-1-ol)

-

Common Issues: Regioisomers during cyclization, over-reduction, polymerization.

-

Go to:

-

-

Target B: Alpha-Brominated Indanol (e.g., 2-bromoindan-1-ol)

-

Common Issues: Di-bromination, dehalogenation during reduction, cis/trans diastereomers.

-

Go to:

-

-

Target C: Product Instability (Universal)

-

Common Issues: Product converting to oil, appearance of olefin signals (indene), ether formation.

-

Go to:

-

Module 1: Ring-Brominated Scaffolds

(Targeting 4-, 5-, 6-, or 7-bromoindan-1-ol)

The Core Problem: You cannot cleanly brominate the aromatic ring of 1-indanone directly. Electrophilic aromatic substitution (EAS) on 1-indanone is sluggish and typically directed to the 6-position, but it competes with rapid alpha-bromination at the C2 position due to enolization.

Correct Workflow: You must brominate the linear precursor (phenylpropionic acid) before cyclization.

Troubleshooting Guide: Cyclization & Reduction

| Symptom | Probable Cause | Mechanism | Solution |

| Mixture of 4-Br and 6-Br isomers | Poor regiocontrol during cyclization of 3-bromophenylpropionic acid. | The bromine substituent directs ortho/para, while the acid chloride directs meta. These directing effects clash during Friedel-Crafts cyclization. | Purify Early: Separate the isomers at the Indanone stage via recrystallization (MeOH/Water) before reducing to the alcohol. Isomers are harder to separate after reduction. |

| Loss of Bromine (Des-bromo product) | Hydrogenolysis during reduction. | Pd/C hydrogenation removes aryl bromides. | Switch Reagent: Use NaBH₄ (Sodium Borohydride) or Luche conditions (NaBH₄ + CeCl₃). Avoid catalytic hydrogenation (H₂/Pd) for brominated aromatics. |

| Low Yield / Tarry Residue | Intermolecular polymerization. | Friedel-Crafts cyclization (using PPA or AlCl₃) can cause intermolecular acylation if dilution is insufficient. | High Dilution: Run the cyclization at lower concentrations (0.1 M) or use high-shear mixing in PPA (Polyphosphoric Acid) melts. |

Module 2: Alpha-Brominated Scaffolds

(Targeting 2-bromoindan-1-ol)

The Core Problem: Controlling the stoichiometry of bromination at the C2 position is difficult. The first bromine withdraws electrons, promoting enolization and inviting a second bromine to attack (the "Kinetic Runaway").

Troubleshooting Guide: Alpha-Functionalization

| Symptom | Probable Cause | Mechanism | Solution |

| Presence of 2,2-dibromoindanone | "Kinetic Runaway" during bromination. | The monobromo-ketone is more acidic than the starting material, leading to rapid di-bromination. | Slow Addition: Add Br₂ dropwise at 0°C. Use TBABr3 (Tetrabutylammonium tribromide) as a milder, solid bromine source to control release rate. |

| De-bromination during reduction | Hydride attack on Bromine. | Standard NaBH₄ can sometimes attack the C-Br bond or cause epoxide formation/opening which scrambles the halide. | Luche Reduction: Use NaBH₄ + CeCl₃·7H₂O . Cerium coordinates to the carbonyl oxygen, making it a "harder" electrophile and favoring 1,2-addition over dehalogenation. |

| Two spots on TLC (Product) | Diastereomer formation. | Reduction of 2-bromoindanone creates two chiral centers. You are seeing cis- and trans-2-bromoindan-1-ol. | Acceptance: This is expected. The cis isomer is usually the major product due to hydride attack from the less hindered face. Separation requires column chromatography. |

Module 3: The Dehydration Trap (Universal)

CRITICAL: Read this if your solid product turned into an oil.

The Issue: Indanols are benzylic alcohols. They are exceptionally prone to Acid-Catalyzed Dehydration to form bromo-indenes. This often happens during the "quench" step of the reduction.

The Mechanism:

-

Protonation of the -OH group.[1]

-

Loss of water to form a Benzylic Carbocation .

-

Rapid elimination of a proton (E1) to form the stable styrene-like system (Indene).

Visualizing the Pathway

Caption: The "Danger Zone" occurs post-reduction. An acidic quench generates a carbocation that collapses into an indene (elimination) or an ether (if methanol is present).

Prevention Protocol: The "Soft Quench"

Do NOT quench your NaBH₄ reaction with 1M HCl or H₂SO₄. This is the #1 cause of batch failure.

-

Cool: Chill reaction mixture to 0°C.

-

Quench: Add Saturated Aqueous Ammonium Chloride (NH₄Cl) or Acetone slowly. This destroys excess hydride without dropping the pH to levels that trigger dehydration.

-

Extract: Extract immediately with EtOAc or DCM.

-

Wash: Wash organic layer with Brine.[2]

-

Dry: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character can sometimes trigger sensitive substrates).

-

Concentrate: Do not heat the rotovap bath above 35°C.

Standardized Protocols

Protocol A: Luche Reduction of Bromoindanone

Best for preventing side reactions in alpha-bromo or sensitive substrates.

-

Dissolve: Dissolve 1.0 eq of Bromoindanone in Methanol (0.4 M concentration).

-

Additive: Add 1.1 eq of Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) . Stir at RT for 10 mins until fully dissolved.

-

Cool: Cool solution to -15°C to 0°C.

-

Reduce: Add 1.2 eq of NaBH₄ portion-wise over 20 minutes.

-

Note: Gas evolution (H₂) will occur.[3] Ensure venting.

-

-

Monitor: TLC should show disappearance of ketone within 30-60 mins.

-

Workup (The Soft Quench):

-

Add Saturated NH₄Cl solution carefully.

-

Allow to warm to RT.

-

Evaporate MeOH under reduced pressure (keep bath <35°C).

-

Extract aqueous residue with Et₂O or DCM.

-

Dry (Na₂SO₄) and concentrate.[2]

-

Protocol B: Regioselective Synthesis of 5-Bromo-1-Indanone

Best for generating the ring-brominated precursor.

-

Precursor: Start with 3-(3-bromophenyl)propanoic acid .

-

Activation: Convert to acid chloride using SOCl₂ (1.5 eq) and cat. DMF in DCM. Evaporate SOCl₂.

-

Cyclization:

-

Dissolve acid chloride in DCM.

-

Add AlCl₃ (1.2 eq) at -10°C.

-

Stir 2 hours.

-

Result: This typically yields a mixture favoring the 6-bromo isomer (para to alkyl chain) and 4-bromo isomer.

-

Alternative: To get 5-bromo , start with 3-(4-bromophenyl)propanoic acid . Cyclization forces the ring closure ortho to the alkyl chain (position 7) or para (blocked). Actually, para-bromo precursors cyclize to give 6-bromo-1-indanone .

-

Correction: To get 5-bromo-1-indanone , the most reliable route is Bromination of 1-indanone using excess AlCl₃ (swamping catalyst) which blocks the alpha-position and directs to the ring, though this is low yield. The industrial standard is Cyclization of 3-(4-bromophenyl)propionic acid which yields 6-bromo-1-indanone .

-

Note:5-bromo-1-indanone is commercially available but often made via oxidation of 5-bromoindane.

-

FAQ: Frequently Asked Questions

Q: Can I store my brominated indanol in solution? A: Avoid storing in acidic solvents (like CDCl₃ which can turn acidic over time). Store as a solid at -20°C. If in solution, add a trace of triethylamine to stabilize against dehydration.

Q: Why does my NMR show a doublet at ~6.5 ppm and ~7.0 ppm? A: That is the vinylic proton of the Indene impurity. You have dehydrated your product.[1][4][5][6] Re-running the column on silica (which is acidic) might have caused this. Deactivate your silica with 1% Triethylamine before running the column.

Q: How do I separate the cis/trans isomers of 2-bromoindan-1-ol? A: They usually have distinct Rf values on silica gel. A slow gradient of Hexane:EtOAc (starting 95:5) is typically effective. The cis isomer (OH and Br on same side) is often capable of intramolecular H-bonding, affecting its retention time.

References

-

Regioselectivity in Indanone Bromination

-

Dehydration Mechanisms

- Title: Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid c

- Source:Applied C

-

URL:[Link]

-

Luche Reduction Protocol

- Title: Lanthanides in organic synthesis. 6. Reduction of alpha-enones.

- Source:Journal of the American Chemical Society, 1978, 100(7), 2226–2227.

-

URL:[Link]

-

Synthesis of 5-Bromo-1-Indanone (Precursor)

-

Title: Synthesis of 5-Bromo-1-indanone from 5-Bromo-2,3-dihydro-1H-inden-1-ol.[8]

- Source:ChemicalBook / Reaction D

-

Sources

- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 5. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

Strategies to prevent the decomposition of 7-Bromo-2,3-dihydro-1h-inden-4-ol.

Technical Support Center: 7-Bromo-2,3-dihydro-1H-inden-4-ol

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for 7-Bromo-2,3-dihydro-1H-inden-4-ol (CAS No. 38998-15-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the stability and integrity of your material, saving you time, resources, and preventing costly experimental failures.

The structure of 7-Bromo-2,3-dihydro-1H-inden-4-ol, featuring a phenolic hydroxyl group and an aryl bromide, presents specific stability challenges. Understanding these vulnerabilities is the first step toward effective prevention. This guide addresses the most common issues encountered in the lab through a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solid 7-Bromo-2,3-dihydro-1H-inden-4-ol has developed a yellow or brownish tint. What is causing this discoloration?

Answer: This is the most common sign of decomposition and is almost certainly due to oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] The initial oxidation products can further react to form highly colored, conjugated species, such as quinone-type structures.[3][4]

-

Causality: The phenolic ring is electron-rich, making it easy to lose an electron or hydrogen atom to an oxidant, forming a phenoxy radical. This radical is resonance-stabilized, but can readily react with oxygen or other radical species to form complex, colored polymeric impurities. Even a minuscule amount of degradation can impart a noticeable color to the bulk material.

Below is a diagram illustrating the primary decomposition pathways.

Sources

Welcome to the Technical Support Center for heterocyclic bromination. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity in the bromination of heterocyclic compounds. Over-bromination is a frequent impediment, leading to reduced yields of the desired product and complex purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve precise and efficient monobromination.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich heterocycles like pyrroles and indoles so susceptible to over-bromination?

Electron-rich aromatic heterocycles, such as pyrroles and indoles, are highly activated towards electrophilic aromatic substitution.[1] This high reactivity makes them prone to polybromination, often resulting in the formation of di-, tri-, or even tetra-brominated products, particularly when strong brominating agents like molecular bromine (Br₂) are used under standard conditions.[1] The electron-donating nature of the heteroatom (typically nitrogen) increases the electron density of the ring, making it a prime target for electrophiles.

Q2: What is the first adjustment I should make if I'm observing significant polybromination?

The initial and often most effective adjustment is to switch to a milder brominating agent. If you are currently using molecular bromine (Br₂), consider replacing it with N-Bromosuccinimide (NBS), which is a convenient source of the bromine radical, Br•.[1][2] Other milder alternatives include Tetrabutylammonium tribromide (TBABr₃) and a bromide-bromate couple.[1][3][4] These reagents release bromine more slowly or are less reactive, allowing for greater control over the substitution reaction.

Q3: How does temperature control influence the selectivity of bromination?

Temperature plays a critical role in controlling reaction rates. Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetic product over the thermodynamic product.[5][6][7][8][9] For many sensitive heterocyclic systems, conducting the bromination at temperatures ranging from -78 °C to 0 °C is highly recommended to minimize over-reactivity.[1] This is a practical application of the principles of kinetic versus thermodynamic control, where lower temperatures favor the faster-forming product, which is often the desired monobrominated species.[6][7][8][9]

Q4: Can the choice of solvent impact the outcome of a bromination reaction?

Absolutely. The solvent can influence the solubility of the reagents and the stability of the reaction intermediates. For instance, using a less polar solvent can sometimes temper the reactivity of the brominating agent. In some cases, specific solvent systems are designed to enhance selectivity. A notable example is the use of a Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) system, which provides a mild and highly selective method for the bromination of certain pyrrole derivatives.[1][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab and offers targeted solutions.

Issue 1: Uncontrolled reaction leading to a mixture of polybrominated products.

-

Underlying Cause: The high reactivity of the heterocyclic substrate combined with a potent brominating agent leads to multiple substitutions occurring before the reaction can be quenched.

-

Solutions:

-

Reagent Selection: Immediately switch to a milder brominating agent. A comparative table is provided below to guide your choice.

-

Stoichiometry Control: Use a precise stoichiometric amount (or even a slight sub-stoichiometric amount) of the brominating agent. This can be achieved through the slow, dropwise addition of the reagent to the reaction mixture.

-

Temperature Reduction: Perform the reaction at a significantly lower temperature. For highly activated systems, starting at -78 °C is a good practice.[1]

-

Issue 2: Poor regioselectivity, with bromination occurring at undesired positions.

-

Underlying Cause: The electronic nature of the heterocycle directs bromination to multiple positions with similar activation energies.

-

Solutions:

-

Use of Directing Groups: Introduce a directing group onto the heterocycle to sterically or electronically favor bromination at a specific position.[11][12] This group can be removed in a subsequent step.

-

N-Oxide Strategy: For certain nitrogen-containing heterocycles like pyridines, conversion to the corresponding N-oxide can alter the electronic properties of the ring and direct bromination to a different position, often with high regioselectivity.[13][14]

-

Protecting Groups: Temporarily block the more reactive sites with a protecting group.[15][16][17][18][19] For example, in pyrroles, the highly reactive α-positions can be protected to allow for substitution at the β-positions.

-

Issue 3: Decomposition of the starting material or product under harsh reaction conditions.

-

Underlying Cause: Many heterocyclic compounds are sensitive to strong acids or high temperatures, which can be generated or required during bromination.

-

Solutions:

-

Milder Conditions: Employ reaction conditions that are as mild as possible. This includes using non-acidic brominating agents and avoiding high temperatures.

-

Buffered Systems: If acidic byproducts are an issue, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms.

-

Alternative Synthetic Routes: If direct bromination proves too harsh, consider alternative strategies such as a metal-halogen exchange reaction on a pre-functionalized heterocycle.

-

Data Summary: Comparison of Common Brominating Agents

| Brominating Agent | Formula | Reactivity | Typical Use Cases | Key Considerations |

| Molecular Bromine | Br₂ | High | General purpose, but often too reactive for sensitive heterocycles. | Can lead to over-bromination; corrosive and hazardous to handle.[1] |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Moderate | Selective bromination of activated rings, allylic, and benzylic positions.[2][20][21][22] | Generally provides better control than Br₂; succinimide byproduct can be difficult to remove.[1][23] |

| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Mild | Controlled bromination of electron-rich systems.[1] | A stable solid that is easier to handle than liquid bromine. |

| Bromide-Bromate Couple | NaBr/NaBrO₃ | Mild | Environmentally friendly bromination in aqueous media.[3][4][24] | Generates bromine in situ, allowing for better control of its concentration. |

| Copper(II) Bromide | CuBr₂ | Moderate | Bromination of ketones and some aromatic systems.[25][26] | Can offer different selectivity compared to other reagents. |

Advanced Strategies for Selective Bromination

Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is crucial for optimizing bromination reactions.[6][7][8][9]

-

Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product is the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy.[5][6][7][8][9] In many heterocyclic brominations, the desired monobrominated product is the kinetic product.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one, which may not be the desired monobrominated species.[5][6][7][8][9]

Caption: Decision workflow for temperature control in selective bromination.

The Role of Protecting Groups

Protecting groups are invaluable tools for directing bromination by temporarily masking highly reactive sites.[15][16][17][18][19]

Workflow for Using Protecting Groups:

-

Protect: Selectively introduce a protecting group at the most reactive position of the heterocycle.

-

Brominate: Perform the bromination reaction, which will now occur at the next most reactive, unprotected site.

-

Deprotect: Remove the protecting group to yield the desired regioselectively brominated product.

Caption: General workflow for bromination using a protecting group strategy.

Experimental Protocols

Protocol 1: Selective Monobromination of an Activated Pyrrole using NBS

This protocol is adapted for an electron-rich pyrrole derivative where over-bromination is a significant risk.

Materials:

-

Pyrrole derivative (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol, recrystallized)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

-

Dry ice/acetone bath

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the pyrrole derivative (1.0 mmol) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over a period of 20 minutes.[1]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Then, allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired monobrominated product.[1]

Protocol 2: Regioselective Bromination of a Pyridine Derivative via the N-Oxide

This method is useful for introducing a bromine atom at the C2-position of a fused pyridine system.[13][14]

Materials:

-

Fused heterocyclic N-oxide (1.0 mmol)

-

Toluic anhydride (Ts₂O) (1.2 mmol)

-

Tetrabutylammonium bromide (TBABr) (1.5 mmol)

-

Anhydrous Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Setup: To a solution of the fused heterocyclic N-oxide (1.0 mmol) in anhydrous DCE, add tosic anhydride (1.2 mmol) and tetrabutylammonium bromide (1.5 mmol).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time will vary depending on the substrate.

-

Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the C2-brominated heterocycle.[13]

References

-

Baran, P. S., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 772–775. [Link]

-

Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9170–9180. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

-

PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. National Institutes of Health. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Request PDF. [Link]

-

Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(20), 11484–11490. [Link]

-

National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. [Link]

-

Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

- Google Patents. (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).

-

ResearchGate. (2025). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Request PDF. [Link]

-

Chemia. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. [Link]

-

Liu, Y., et al. (2018). Late-stage functionalization of BN-heterocycles. PMC - NIH. [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

-

Semantic Scholar. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. [Link]

-

Wu, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]

-

Reddit. (2019). Kinetic or thermally controlled reaction? r/chemhelp. [Link]

-

Chemistry LibreTexts. (2019). 14.3 Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

University of Jordan. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Penn State Pressbooks. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. [Link]

-

Evans, D. A. (n.d.). Protecting Groups. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? [Link]

-

Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]

-

ResearchGate. (2015). How can I carry out bromination? [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(39), 13602–13605. [Link]

-

Wang, Y., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3022–3030. [Link]

-

MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. [Link]

-

Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. jocpr.com [jocpr.com]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Protective Groups [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]

- 22. suru-chem.com [suru-chem.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Validation & Comparative

A comparative study of different synthetic methodologies for 7-Bromo-2,3-dihydro-1h-inden-4-ol.

Executive Summary

7-Bromo-2,3-dihydro-1H-inden-4-ol (also known as 7-bromo-4-indanol; CAS: 38998-15-1) is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of GPCR agonists, kinase inhibitors, and lenacapavir intermediates. Its structural rigidity, combined with the orthogonal reactivity of the phenol and aryl bromide moieties, makes it a high-value building block.

This guide evaluates two distinct synthetic strategies for its production:

-

Direct Regioselective Functionalization (Route A): A scalable, single-step bromination of 4-indanol.

-

De Novo Ring Construction (Route B): A multi-step linear synthesis offering superior regiocontrol.

Comparative Analysis of Methodologies

The choice of synthesis depends heavily on the required scale and purity profile. Route A is preferred for bulk manufacturing due to atom economy, while Route B is ideal for generating analytical standards or when isomeric purity is paramount.

| Feature | Route A: Direct Bromination | Route B: De Novo Construction |

| Starting Material | 4-Indanol (CAS 1641-41-4) | 2-Methoxy-5-bromobenzaldehyde |

| Step Count | 1 Step | 5 Steps |

| Overall Yield | 65–75% | 25–35% |

| Regioselectivity | Moderate (Requires separation of 5-bromo isomer) | High (Regiochemistry fixed early) |

| Atom Economy | High | Low |

| Primary Risk | Formation of 5,7-dibromo or 5-bromo byproducts | Loss of bromine during hydrogenation steps |

| Cost Efficiency | High | Low |

Detailed Experimental Protocols

Route A: Direct Regioselective Bromination (Recommended for Scale)

Principle: The hydroxyl group at position 4 is a strong ortho/para director. In the indane system, position 7 (para) is electronically activated and sterically accessible, while position 5 (ortho) is also activated but leads to the minor isomer. The alkyl bridge at C7a provides weak activation to C7 (ortho to alkyl), reinforcing the para-directing effect of the hydroxyl group.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN), p-Toluenesulfonic acid (pTsOH).

Protocol:

-

Preparation: Dissolve 4-indanol (10.0 g, 74.5 mmol) in anhydrous MeCN (100 mL) in a round-bottom flask protected from light.

-

Catalyst Addition: Add pTsOH (0.1 eq) to catalyze the generation of the active brominating species. Cool the solution to 0°C.

-

Bromination: Dissolve NBS (13.3 g, 74.5 mmol, 1.0 eq) in MeCN (50 mL). Add this solution dropwise to the phenol mixture over 60 minutes, maintaining the temperature at 0–5°C. Note: Slow addition is critical to prevent dibromination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Workup: Quench with saturated sodium thiosulfate solution (50 mL) to remove excess bromine. Concentrate under reduced pressure to remove MeCN.

-

Extraction: Dilute residue with water and extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude solid contains a mixture of 7-bromo (major) and 5-bromo (minor) isomers. Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to yield 7-Bromo-2,3-dihydro-1H-inden-4-ol as a white crystalline solid.

Expected Yield: 65–75%. Characterization:

-

1H NMR (CDCl3): Doublet at ~7.2 ppm (H-6), Doublet at ~6.7 ppm (H-5). The coupling constant (

Hz) confirms ortho protons, indicating para substitution relative to OH.

Route B: De Novo Construction (High Regiocontrol)

Principle: This route builds the indane skeleton around a pre-existing bromine atom, eliminating the ambiguity of electrophilic substitution.

Workflow Summary:

-

Condensation: 2-Methoxy-5-bromobenzaldehyde + Malonic acid

Cinnamic acid derivative. -

Reduction: Selective double bond reduction (preserving Ar-Br).

-

Cyclization: Friedel-Crafts acylation to form the indanone.

-

Reduction: Ketone to methylene (Indane formation).

-

Deprotection: Demethylation to the phenol.

Key Step Protocol (Cyclization):

-

Substrate: 3-(2-methoxy-5-bromophenyl)propanoic acid.

-

Reagents: Thionyl Chloride (SOCl2), Aluminum Chloride (AlCl3), DCM.

-

Procedure: Convert the acid (5.0 g) to the acid chloride using SOCl2 (1.5 eq) at reflux. Remove excess SOCl2. Dissolve the residue in dry DCM (50 mL) and cool to 0°C. Add AlCl3 (1.2 eq) portion-wise. Stir for 3 hours.

-

Outcome: Intramolecular cyclization occurs para to the methoxy group (at position 6 of the phenyl ring), yielding 4-bromo-7-methoxy-1-indanone .

-

Note: Subsequent reduction (Et3SiH/TFA) and demethylation (BBr3) yield the target.

Structural & Mechanistic Visualization

Diagram 1: Comparative Synthetic Pathways

The following diagram illustrates the divergent strategies, highlighting the "Direct" vs. "Linear" approaches.

Caption: Comparative workflow showing the direct functionalization (Route A) versus the linear ring construction (Route B).

Diagram 2: Regioselectivity Logic in Route A

This diagram details the electronic directing effects that favor the 7-bromo isomer.